molecular formula C15H14BNO5 B13988397 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate

4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate

Cat. No.: B13988397
M. Wt: 299.09 g/mol
InChI Key: BTKTXSTWMJDWOU-UHFFFAOYSA-N
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Description

4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is part of the benzoxaborole family, known for their boron-containing heterocyclic structures which exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .

Properties

Molecular Formula

C15H14BNO5

Molecular Weight

299.09 g/mol

IUPAC Name

(4-methoxyphenyl) N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate

InChI

InChI=1S/C15H14BNO5/c1-20-12-4-6-13(7-5-12)22-15(18)17-11-3-2-10-9-21-16(19)14(10)8-11/h2-8,19H,9H2,1H3,(H,17,18)

InChI Key

BTKTXSTWMJDWOU-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)NC(=O)OC3=CC=C(C=C3)OC)O

Origin of Product

United States

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